Physicochemical Properties vs. Deaminated Analog
2-Amino-5-bromo-4-methoxynicotinonitrile (target) exhibits a calculated lipophilicity (XLogP3) of 1.4, which is higher than its deaminated structural analog, 5-bromo-4-methoxynicotinonitrile (CAS 1805020-37-4), which has a calculated XLogP3 of 1.23 . This difference in logP values suggests the target compound is more lipophilic, which can impact its solubility, membrane permeability, and behavior in liquid-liquid extractions during synthesis and work-up procedures .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 5-bromo-4-methoxynicotinonitrile (CAS 1805020-37-4): 1.23 |
| Quantified Difference | 0.17 higher logP |
| Conditions | Calculated via XLOGP3 method (CCBG, Shanghai Institute of Organic Chemistry) |
Why This Matters
Higher lipophilicity may alter purification strategies and influence the compound's performance in biological assays, making the 2-amino derivative a distinct choice for applications where increased membrane interaction is desired.
